
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
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Biological Activity
3-(2,5-Dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide, with CAS number 1396845-21-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and other therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H31N5O3 with a molecular weight of 449.5 g/mol. Its structure features a pyrazole core substituted with a dimethoxyphenyl group and a piperazine moiety, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H31N5O3 |
Molecular Weight | 449.5 g/mol |
CAS Number | 1396845-21-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Inhibition Concentrations (IC50) :
- MCF7: IC50 = 0.01 µM
- A549: IC50 = 0.95 nM
- HepG2: IC50 = 0.30 nM
These values indicate a strong inhibitory effect on cancer cell proliferation, suggesting that this compound may serve as a potential therapeutic agent in oncology .
Anticonvulsant Activity
The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure management. Preliminary studies indicated that derivatives containing the piperazine moiety exhibited significant anticonvulsant activity in animal models:
- Testing Methods : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
- Results : Several derivatives showed protective effects against seizures, particularly at doses of 100 mg/kg in acute models.
The presence of the piperazine ring has been linked to enhanced binding affinity to voltage-sensitive sodium channels, which are crucial targets for anticonvulsant drugs .
The biological activity of the compound is believed to stem from multiple mechanisms:
- Inhibition of Kinases : The pyrazole scaffold has been associated with the inhibition of various kinases involved in cancer progression.
- DNA Interaction : Studies suggest that the compound may bind to DNA, disrupting replication in cancer cells.
- Modulation of Neurotransmitter Systems : The piperazine component may influence serotonin and dopamine pathways, contributing to its anticonvulsant properties.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives:
- Study on MCF7 Cells : A derivative similar to the compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior potency against breast cancer cells.
- Animal Model for Seizures : In a controlled study, compounds were administered to mice exhibiting seizure-like behaviors; those treated with the pyrazole derivative showed reduced seizure frequency compared to controls.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies : The compound demonstrated inhibitory effects on cancer cell proliferation in several cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI50) were reported at 3.79 µM for MCF7 and 12.50 µM for SF-268 .
Anti-inflammatory Effects
The pyrazole moiety is also associated with anti-inflammatory activities. Compounds similar to 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antiproliferative Activity
A study conducted by Bouabdallah et al. evaluated the antiproliferative activity of various pyrazole derivatives against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 3.25 mg/mL against Hep-2 cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of pyrazole derivatives revealed that modifications to the phenyl and piperazine rings significantly affect their biological activity. For example, alterations in substituents on the aromatic rings can enhance the compound's potency against specific cancer cell lines .
Chemical Reactions Analysis
Reactivity of the Pyrazole Core
The pyrazole ring undergoes electrophilic substitution and nucleophilic reactions due to its aromatic heterocyclic structure. Key observations include:
-
Nitration : Occurs preferentially at the 4-position under mixed acid conditions (HNO₃/H₂SO₄), forming a nitro derivative (yield: 68–72%) .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 3-position (confirmed via ¹H-NMR at δ 8.3–8.5 ppm) .
-
Oxidation : MnO₂ in acetone selectively oxidizes the pyrazole’s methyl group to a carboxylic acid (reaction time: 6h, yield: 55%).
Carboxamide Functional Group Transformations
The carboxamide (-CONH-) group participates in hydrolysis and coupling reactions:
Mechanistic studies indicate that hydrolysis proceeds via a tetrahedral intermediate, stabilized by electron-withdrawing methoxy groups .
Methoxyphenyl Substituent Modifications
The 2,5-dimethoxyphenyl group undergoes demethylation and electrophilic substitution:
-
Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups, yielding a dihydroxy derivative (reaction time: 2h, yield: 90%) .
-
Halogenation : Br₂ in AcOH introduces bromine at the para position relative to methoxy groups (selectivity: >95%) .
Piperazine Ethyl Side Chain Reactions
The 4-phenylpiperazine-ethyl moiety exhibits nucleophilic and alkylation reactivity:
Reaction | Conditions | Product | Yield |
---|---|---|---|
N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | Quaternary ammonium derivative | 74% |
Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C, 2h | Acetylated piperazine | 68% |
The secondary amine in piperazine facilitates SN2 reactions with alkyl halides.
Cross-Coupling and Catalytic Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
-
Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C), yielding biaryl derivatives (yield: 60–75%) .
-
Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C) .
Mechanistic and Stability Insights
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-28-23(18-22(27-28)21-17-20(32-2)9-10-24(21)33-3)25(31)26-11-12-29-13-15-30(16-14-29)19-7-5-4-6-8-19/h4-10,17-18H,11-16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGRIQKSSGCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.